1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

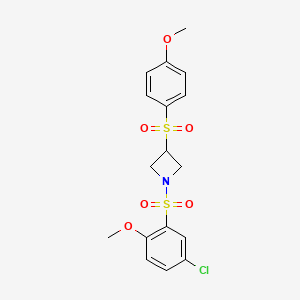

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a four-membered azetidine ring derivative bearing two distinct benzenesulfonyl groups at positions 1 and 3. The substituents on the benzene rings include a 5-chloro-2-methoxy group and a 4-methoxy group, which confer unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C17H18ClNO6S2 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |

InChI |

InChI=1S/C17H18ClNO6S2/c1-24-13-4-6-14(7-5-13)26(20,21)15-10-19(11-15)27(22,23)17-9-12(18)3-8-16(17)25-2/h3-9,15H,10-11H2,1-2H3 |

InChI Key |

PSQQIUFNWRJXSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Biological Activity

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including enzyme inhibition and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16ClN2O4S

- IUPAC Name : this compound

- CAS Number : 22952-32-5

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its interactions with biological targets and its effects on cellular processes.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Similar sulfonamide derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Compounds with structural similarities to azetidine have been evaluated for their binding affinity and inhibitory potency against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Cathepsin Inhibition : Research has indicated that certain sulfonamide derivatives can inhibit cysteine proteases like cathepsin L, which play roles in various pathological conditions, including cancer and inflammation. The selectivity and efficacy of these inhibitors depend on their structural features, which may also apply to the azetidine derivative under study .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound.

Study 1: Inhibition of Neuronal Enzymes

A study examining piperazine derivatives found that modifications to the sulfonamide structure enhanced binding to AChE, leading to increased inhibition rates. This suggests that similar modifications in the azetidine structure could yield potent AChE inhibitors .

Study 2: Antiparasitic Activity

Another research effort highlighted the activity of sulfonamide compounds against Plasmodium falciparum, the malaria-causing parasite. The IC50 values reported indicate significant inhibitory effects, suggesting that structural analogs could be developed for antimalarial therapies .

Data Tables

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and related azetidine or heterocyclic derivatives:

Key Observations :

- The target compound’s dual sulfonyl groups distinguish it from azetidinones (e.g., 5a1–6), which feature a ketone and chloro substituent . Sulfonyl groups may enhance stability compared to the reactive 2-oxo moiety in azetidinones.

- While benzothiazepinones share methoxy and chloro substituents, their seven-membered core contrasts with the compact azetidine ring, impacting conformational flexibility.

Key Observations :

- The target compound likely requires sulfonyl chloride intermediates for sulfonation, a step absent in azetidinone synthesis .

- Benzothiazepinone synthesis employs reductive conditions (Na2S2O4), contrasting with the oxidative/alkylation steps in azetidine derivatives.

Reactivity and Stability

- Electron-Withdrawing Effects: The target’s sulfonyl groups may reduce nucleophilic attack on the azetidine ring compared to azetidinones, where the 2-oxo group increases electrophilicity .

- Solubility : Methoxy groups enhance hydrophilicity, but dual sulfonyl moieties could limit solubility compared to TFA salts .

- Dimerization Potential: Azetidine derivatives in CH3CN with TFA undergo dimerization , suggesting that the target compound’s stability in acidic conditions warrants investigation.

Q & A

Q. Table 1: Representative Yields for Azetidine Sulfonylation

Advanced: How do electronic effects of substituents on benzenesulfonyl groups influence biological activity?

Answer:

Electron-withdrawing groups (e.g., Cl) increase sulfonyl group electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Conversely, electron-donating groups (e.g., OCH₃) may reduce binding affinity but improve solubility. For instance, fluorinated analogs (e.g., trifluoromethyl groups) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity . Computational studies (e.g., molecular docking) can predict substituent effects on binding modes, as demonstrated for trifluoromethoxy analogs in enzyme inhibition assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent integration and electronic environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons split based on substitution patterns .

- IR Spectroscopy: Sulfonyl S=O stretches appear at 1360–1170 cm⁻¹, confirming sulfonation .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 450–460 for C₁₈H₁₇ClNO₆S₂).

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Answer:

- Substituent Variation: Replace methoxy with trifluoromethoxy groups to enhance binding via hydrophobic interactions .

- Ring Modification: Introduce spiro- or fused-ring systems to reduce conformational flexibility, as seen in spiro[azetidine-xanthene] derivatives (83% yield) .

- Biological Assays: Compare IC₅₀ values against analogs (Table 2) to identify potency trends.

Q. Table 2: Hypothetical SAR Data for Analogs

| Compound | Target Enzyme IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| Parent compound | 150 | 2.1 | N/A |

| Trifluoromethoxy analog | 75 | 2.8 | |

| Spiro-azetidine derivative | 40 | 3.2 |

Basic: What stability considerations are critical for handling this compound?

Answer:

- pH Sensitivity: Sulfonyl groups hydrolyze under strongly acidic/basic conditions. Store at pH 6–8 in inert solvents (e.g., DMSO) .

- Thermal Stability: Decomposition occurs above 150°C; use low-temperature storage (-20°C) .

- Light Sensitivity: Protect from UV exposure to prevent radical degradation.

Advanced: How can computational modeling predict metabolic pathways or toxicity?

Answer:

- ADMET Prediction: Tools like SwissADME estimate permeability (e.g., Caco-2 cell absorption) and cytochrome P450 interactions. The methoxy groups may reduce hepatic clearance compared to halogenated analogs .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals to identify reactive sites prone to oxidation (e.g., sulfonyl groups) .

Basic: What purification strategies maximize yield and purity?

Answer:

- Recrystallization: Use DMF/ethanol (1:3) to remove unreacted sulfonyl chlorides .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates.

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity .

Advanced: What strategies mitigate synthetic challenges like steric hindrance?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yields by 10–15% .

- Catalytic Methods: Use CuCl₂ (5 mol%) to accelerate sulfonylation, as shown in benzophenone sulfonyl chloride synthesis (73% yield) .

Notes

- Abbreviations: Avoided per instructions; chemical names are spelled out.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.